S 14506 hydrochloride
Overview
Description
S 14506 hydrochloride is a highly potent selective 5-HT1A receptor full agonist . It also acts as a 5-HT2A/2C antagonist . It displays dopamine antagonist properties by blocking dopamine D2 receptors . S 14506 hydrochloride inhibits the in vivo binding of [3H]raclopride in striatum and olfactory bulbs .
Molecular Structure Analysis
The molecular formula of S 14506 hydrochloride is C24H26FN3O2.HCl . The molecular weight is 443.94 . The IUPAC name is 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride .Physical And Chemical Properties Analysis
S 14506 hydrochloride is a solid substance . The storage temperature is -80/-20°C .Scientific Research Applications
Dopamine Receptor Antagonist Properties
S 14506 has been studied for its properties as a dopamine receptor antagonist. It has been found to antagonize stereotyped climbing and sniffing induced by apomorphine and amphetamine in mice, suggesting its role in blocking dopamine D2 receptors. This finding indicates its potential utility in neuropsychiatric research, especially in relation to conditions involving dopamine dysregulation, such as schizophrenia or Parkinson's disease (Protais, Chagraoui, Arbaoui, & Mocaër, 1994).
5-HT1A Receptor Coupling
S 14506 has shown unique binding properties to 5-HT1A receptors, behaving as a potent agonist both in vitro and in vivo. This is significant because 5-HT1A receptors are involved in numerous physiological processes including mood regulation, anxiety, and thermoregulation. The compound's ability to act as a high-affinity agonist at these receptors offers a potential pathway for developing new therapeutic agents for mental health conditions (Milligan, Kellett, Dacquet, Dubreuil, Jacoby, Millan, Lavielle, & Spedding, 2001).
Anxiolytic Potential
Research has characterized S 14506 as an extremely potent, orally active, high-efficacy agonist at 5-HT1A receptors with exceptional anxiolytic potential. This property has been demonstrated in various animal models, suggesting its relevance in studying and potentially treating anxiety disorders (Colpaert, Koek, Lehmann, Rivet, Lejeune, Canton, Bervoets, Millan, Laubie, & Lavielle, 1992).
Dependence Potential Assessment
A study assessing the dependence potential of S 14506 compared to benzodiazepines found that S 14506 did not induce the typical withdrawal effects seen with benzodiazepines. This suggests that S 14506 might be a safer alternative with lower dependence potential, important for the development of new psychiatric medications (Goudie & Leathley, 1994).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZKPKZVOLFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042628 | |
Record name | S 14506 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S 14506 hydrochloride | |
CAS RN |
135721-98-1 | |
Record name | Benzamide, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135721-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((4-Fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135721981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S 14506 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-14506 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098102RI3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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